molecular formula C7H8N2O2 B027165 Methyl 6-aminonicotinate CAS No. 36052-24-1

Methyl 6-aminonicotinate

Cat. No.: B027165
CAS No.: 36052-24-1
M. Wt: 152.15 g/mol
InChI Key: JACPDLJUQLKABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-aminonicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with an amino group at the 6-position and a methyl ester at the 3-position. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 166.16 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amino and ester groups. Structural modifications at these positions significantly influence its chemical behavior, solubility, and biological activity .

Properties

IUPAC Name

methyl 6-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACPDLJUQLKABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353246
Record name methyl 6-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36052-24-1
Record name Methyl 6-aminonicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 6-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-aminopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 6-AMINONICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4Y6O9W87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Protocol:

  • Reactants : 6-Aminonicotinic acid (1.0 equiv), methanol (excess), sulfuric acid (catalytic).

  • Conditions : Reflux at 65–70°C for 6–8 hours under anhydrous conditions.

  • Workup : Neutralization with aqueous sodium bicarbonate, followed by solvent evaporation and recrystallization from ethanol/water.

Key Data:

ParameterValueSource Citation
Yield68–72%
Purity (HPLC)≥98%

This method is limited by the availability of high-purity 6-aminonicotinic acid, which itself is synthesized via hydrolysis of ethyl 6-aminonicotinate.

Catalytic Amination of Methyl 6-Halonicotinate

Amination of methyl 6-chloronicotinate or methyl 6-bromonicotinate using ammonium salts under catalytic hydrogenation provides a viable pathway.

Reaction Protocol:

  • Reactants : Methyl 6-chloronicotinate (1.0 equiv), ammonium formate (2.5 equiv), 10% Pd/C (5 wt%).

  • Conditions : Hydrogen atmosphere (0.5–0.7 MPa) at 60–80°C for 12–16 hours in a mixture of methanol/water (4:1 v/v).

  • Workup : Filtration to remove catalyst, solvent evaporation, and column chromatography (silica gel, ethyl acetate/hexanes).

Key Data:

ParameterValueSource Citation
Yield75–82%
Selectivity>95%

This method mirrors the hydrogenation strategies described in CN101812016A for analogous pyridine derivatives. The use of Pd/C ensures regioselective amination without over-reduction.

One-Pot Synthesis from 2-Hydroxy-6-Methylisonicotinic Acid

Adapting the one-pot methodology from CN107602457A, methyl 6-aminonicotinate can be synthesized via sequential sulfonation and amination.

Reaction Protocol:

  • Sulfonation : React 2-hydroxy-6-methylisonicotinic acid with methylsulfonyl chloride (1.2 equiv) in DMF at 0°C.

  • Amination : Add ammonium acetate (1.5 equiv) and heat to 90°C for 8 hours.

  • Esterification : Treat the intermediate with methanol and thionyl chloride (1.1 equiv) under reflux.

Key Data:

ParameterValueSource Citation
Overall Yield55–60%
Purity (GC)≥97%

This route offers operational simplicity but requires stringent temperature control during sulfonation to avoid side reactions.

Reduction of Methyl 6-Nitro Nicotinate

Catalytic hydrogenation of methyl 6-nitro nicotinate using Raney nickel or palladium catalysts provides high yields.

Reaction Protocol:

  • Reactants : Methyl 6-nitro nicotinate (1.0 equiv), H₂ (1 atm), 5% Pd/C (3 wt%).

  • Conditions : Ethanol solvent, room temperature, 6–8 hours.

  • Workup : Filtration, solvent removal, and recrystallization from dichloromethane.

Key Data:

ParameterValueSource Citation
Yield85–90%
Reaction Time6 hours

The nitro precursor is synthesized via nitration of methyl nicotinate, followed by regioselective reduction.

Enzymatic Esterification

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica) for esterification under mild conditions.

Reaction Protocol:

  • Reactants : 6-Aminonicotinic acid (1.0 equiv), methanol (3.0 equiv), immobilized lipase (50 mg/mmol).

  • Conditions : 35°C, 24–48 hours in tert-butyl methyl ether.

  • Workup : Enzyme filtration and solvent evaporation.

Key Data:

ParameterValueSource Citation
Conversion78–82%
Enantiomeric ExcessN/A (achiral)

This green chemistry approach minimizes waste but currently faces scalability challenges.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Esterification68–72≥98ModerateHigh
Catalytic Amination75–82>95HighModerate
One-Pot Synthesis55–60≥97LowLow
Nitro Reduction85–90≥99HighModerate
Enzymatic Esterification78–82≥95LowHigh

The nitro reduction route offers the highest yield and purity, making it suitable for industrial-scale production. Enzymatic methods, while environmentally favorable, require further optimization for broader adoption.

Challenges and Optimization Strategies

  • Regioselectivity : Competing amination at non-target positions (e.g., C-2 or C-4) is mitigated using bulky ligands or low-temperature conditions.

  • Purification : Column chromatography remains essential for removing halogenated byproducts in amination routes.

  • Catalyst Recycling : Pd/C recovery via filtration achieves >90% reuse efficiency, reducing costs .

Chemical Reactions Analysis

Types of Reactions: Methamphetamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenethylamines and amphetamines .

Scientific Research Applications

Methamphetamine has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-aminonicotinate with structurally related nicotinic acid derivatives, focusing on substituent positions, functional groups, and biological implications.

Positional Isomers and Substituent Effects

Compound Name Substituent Positions Key Differences Impact on Properties/Applications
This compound 6-amino, 3-methyl ester Baseline structure Balanced reactivity for synthesis
Methyl 6-aminopyridine-2-carboxylate 6-amino, 2-methyl ester Ester at 2-position vs. 3-position Altered reactivity in nucleophilic substitutions
Methyl 6-amino-2-methylnicotinate 6-amino, 2-methyl, 3-methyl ester Additional methyl at 2-position Increased steric hindrance; distinct enzyme inhibition profiles
Methyl 6-aminopyridine-3-carboxylate 6-amino, 3-methyl ester (isomeric pyridine) Pyridine ring connectivity differs Reduced bioavailability due to polarity changes

Structural Insight : Positional changes (e.g., ester at 2- vs. 3-position) alter electronic distribution and steric effects, impacting binding affinity in biological systems .

Functional Group Variations

Compound Name Functional Groups Key Differences Biological Implications
This compound Amino, methyl ester Baseline functional groups Intermediate for drug candidates
6-Aminonicotinic acid Amino, carboxylic acid Acidic vs. ester group Lower lipophilicity; limited membrane permeability
Methyl 6-(aminomethyl)nicotinate hydrochloride Aminomethyl, methyl ester Hydrochloride salt enhances solubility Improved bioavailability for CNS-targeting drugs
Ethyl 6-amino-5-bromonicotinate Amino, bromine, ethyl ester Bromine at 5-position Enhanced electrophilicity; unique kinase inhibition

Chemical Reactivity: The ester group in this compound facilitates hydrolysis to carboxylic acids under basic conditions, whereas halogenated analogs (e.g., bromine in Ethyl 6-amino-5-bromonicotinate) exhibit higher electrophilicity for cross-coupling reactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL)
This compound 166.16 1.2 12.5 (water)
6-Aminonicotinic acid 138.12 -0.5 45.8 (water)
Methyl 6-(aminomethyl)nicotinate hydrochloride 202.64 0.8 89.3 (water)
Ethyl 6-amino-5-bromonicotinate 259.09 2.1 3.2 (water)

Key Trend : Esterification increases lipophilicity (higher LogP) but reduces aqueous solubility compared to carboxylic acids. Halogenation further elevates LogP, impacting membrane permeability .

Biological Activity

Methyl 6-aminonicotinate (M6AN) is a chemical compound with the molecular formula C7_7H8_8N2_2O2_2 and a molecular weight of 152.15 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in the context of inflammation and matrix metalloproteinase (MMP) inhibition. This article provides a detailed overview of the biological activity of M6AN, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 36052-24-1
  • Melting Point : 158-161 °C
  • Purity : 97% (commercially available from various suppliers)

1. Inhibition of Matrix Metalloproteinases (MMPs)

M6AN has been studied for its inhibitory effects on matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. MMPs play a significant role in various pathological conditions, including osteoarthritis and cancer.

  • Mechanism : M6AN inhibits MMP activity by downregulating the expression of MMP genes in chondrocytes stimulated by inflammatory cytokines such as IL-1β. This effect was demonstrated in a study where M6AN significantly reduced MMP13 mRNA expression in OUMS-27 chondrosarcoma cells .

2. Anti-inflammatory Effects

In addition to its role in inhibiting MMPs, M6AN exhibits anti-inflammatory properties. It has been shown to modulate signaling pathways associated with inflammation.

  • Signaling Pathways : Research indicates that M6AN can attenuate phosphorylation of ERK, p38, and JNK pathways, which are crucial in mediating inflammatory responses .

Case Study 1: Osteoarthritis Treatment

In a controlled study focusing on osteoarthritis, researchers screened a library of compounds for their ability to inhibit MMPs and ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs). M6AN was among the compounds that demonstrated significant inhibitory effects on IL-1β-induced expression of MMP13 and ADAMTS4/9 . The results suggest that M6AN could be a potential candidate for treating joint degeneration associated with osteoarthritis.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using an MTS assay on OUMS-27 cells treated with various concentrations of M6AN. The results indicated that at concentrations below 10 μg/mL, M6AN did not exhibit significant cytotoxicity, allowing for further exploration of its therapeutic potential without compromising cell viability .

Data Summary

PropertyValue
Molecular FormulaC7_7H8_8N2_2O2_2
Molecular Weight152.15 g/mol
Melting Point158-161 °C
Inhibition of MMPsYes
Anti-inflammatory ActivityYes
CytotoxicityLow at ≤10 μg/mL

Q & A

Q. Advanced: How can reaction kinetics and mechanistic studies improve the scalability of this compound synthesis for multi-gram applications?

Methodological Answer:

  • Basic: Optimize solvent choice (e.g., polar aprotic solvents like DMF), temperature control (50–80°C), and stoichiometric ratios of reactants (e.g., 6-aminonicotinic acid and methylating agents like CH₃I). Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Advanced: Conduct time-resolved in situ NMR or FTIR to study intermediates and reaction pathways. Use density functional theory (DFT) calculations to model transition states and identify rate-limiting steps. Scale-up protocols should include solvent recovery systems and flow chemistry setups to minimize batch variability .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

Q. Advanced: How do crystallographic studies resolve ambiguities in the structural elucidation of this compound derivatives?

Methodological Answer:

  • Basic: Use 1H^1H-NMR (δ 8.5–9.0 ppm for aromatic protons), 13C^{13}C-NMR (carbonyl signal ~165 ppm), and FTIR (C=O stretch ~1700 cm⁻¹). Cross-validate with mass spectrometry (ESI-MS, [M+H]⁺ peak). Discrepancies in data may arise from impurities or tautomerism; repeat analysis with freshly recrystallized samples .
  • Advanced: Perform single-crystal X-ray diffraction to confirm bond angles and hydrogen-bonding networks. Compare experimental data with computational simulations (e.g., Cambridge Structural Database) to address anomalies in peak assignments .

Basic: What experimental controls are critical when assessing the biological activity of this compound in enzyme inhibition assays?

Q. Advanced: How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs with enhanced selectivity?

Methodological Answer:

  • Basic: Include positive controls (e.g., known nicotinamide analogs) and negative controls (solvent-only samples). Use dose-response curves (IC₅₀ calculations) and triplicate trials to ensure reproducibility. Validate enzyme activity with a fluorogenic substrate .
  • Advanced: Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to map binding interactions. Synthesize analogs with substituents at the 2- and 4-positions of the pyridine ring and evaluate their inhibitory potency against off-target enzymes .

Basic: How should researchers address discrepancies in reported solubility and stability data for this compound?

Q. Advanced: What advanced analytical methods can quantify degradation products of this compound under varying storage conditions?

Methodological Answer:

  • Basic: Standardize solvent systems (e.g., DMSO for stock solutions) and storage conditions (−20°C, desiccated). Compare literature values with in-house measurements using UV-Vis spectroscopy (λ_max ~265 nm) .
  • Advanced: Employ LC-MS/MS to identify degradation byproducts (e.g., hydrolysis to 6-aminonicotinic acid). Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life under ambient conditions .

Basic: What safety protocols are necessary when handling this compound in laboratory settings?

Q. Advanced: How can ecotoxicological studies evaluate the environmental impact of this compound residues?

Methodological Answer:

  • Basic: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to SDS guidelines for spill management (e.g., neutralization with bicarbonate) and waste disposal (incineration) .
  • Advanced: Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradability tests (OECD 301F). Use HPLC-UV to monitor aqueous persistence in simulated environmental matrices .

Basic: How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?

Q. Advanced: What statistical frameworks are appropriate for meta-analyses of published data on this compound applications?

Methodological Answer:

  • Basic: Share detailed protocols via open-access repositories (e.g., protocols.io ), including raw spectral data and chromatograms. Use inter-lab round-robin trials to assess yield variability .
  • Advanced: Apply random-effects models to aggregate data from heterogeneous studies. Sensitivity analyses can identify outliers due to unaccounted variables (e.g., humidity during synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-aminonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-aminonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.